

# Carebastine bioanalytical method cross-validation

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Carebastine

CAS No.: 90729-42-3

Cat. No.: S592739

[Get Quote](#)

## Foundational LC-MS/MS Method for Carebastine

The table below summarizes the core parameters of a validated LC-MS/MS method for the simultaneous determination of Ebastine and its active metabolite, **Carebastine**, in human plasma [1].

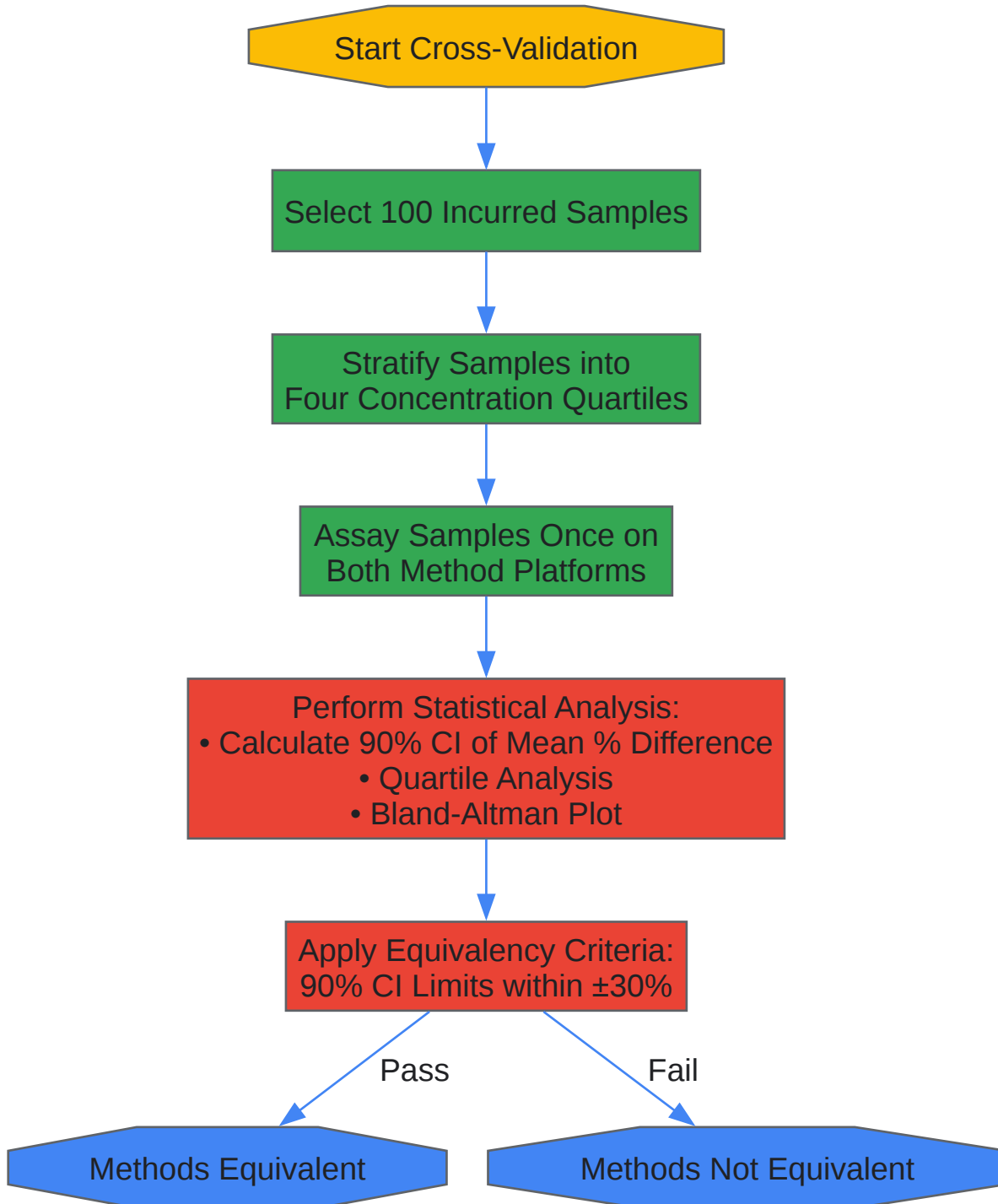
Parameter	Specification for Carebastine
Analytical Technique	Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Biological Matrix	Human plasma
Linear Range	1.00 - 300 ng/mL
Sample Processing	Protein precipitation
Chromatographic Column	Synergi Hydro-RP 80A (50 mm × 2.0 mm, 4 µm)
Mobile Phase	Gradient elution with (A) 0.1% formic acid in 5mM Ammonium Acetate and (B) 100% Methanol
Flow Rate	0.4 mL/min

Parameter	Specification for Carebastine
Detection Mode	Positive Ion Multiple Reaction Monitoring (MRM)

## Protocol for Cross-Validation of Bioanalytical Methods

When a method needs to be transferred between labs or its platform changed (e.g., from ELISA to LC-MS/MS), a cross-validation is essential to demonstrate equivalency. The following workflow and table detail a robust, statistically driven strategy proposed by researchers at Genentech, Inc. [2] [3].

## Cross-Validation Experimental Workflow



[Click to download full resolution via product page](#)

Validation Aspect	Experimental & Statistical Design
Objective	To demonstrate the equivalency of two validated bioanalytical methods [3].
Sample Type	<b>100 incurred study samples</b> (real patient samples) are recommended over spiked quality control samples [2] [3].
Sample Selection	Samples should be selected across the applicable analytical range, stratified into <b>four quartiles (Q1-Q4)</b> of in-study concentration levels [2] [3].
Analysis Run	Each of the 100 samples is assayed <b>once</b> on each of the two methods being compared [2] [3].
Statistical Analysis	Calculation of the <b>90% Confidence Interval (CI)</b> for the mean percent difference between the two methods [2] [3].
Acceptance Criterion	The two methods are considered equivalent if <b>both the lower and upper bounds of the 90% CI fall within <math>\pm 30\%</math></b> [2] [3].
Additional Assessments	A <b>quartile-by-concentration analysis</b> is performed using the same $\pm 30\%$ criterion to check for concentration-dependent bias. A <b>Bland-Altman plot</b> is also created to visualize the agreement between the two methods [2] [3].

## Application and Further Considerations

- **Stability Testing Sample Size:** When validating method stability (e.g., freeze-thaw, short-term), a sample size of **n=5 or n=6** is recommended over the minimum n=3. This provides more robust 90% confidence intervals that reliably fall within the 85-115% acceptance criteria, reducing the risk of bias from outliers [4].
- **Implementing the Framework:** To use this for **Carebistine**, you would first establish a reference method (like the LC-MS/MS method described above). The method to be compared (e.g., a newer or transferred method) would then be evaluated against it using the detailed protocol of 100 incurred samples and the  $\pm 30\%$  90% CI criterion.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Method development and validation for simultaneous ... [pubmed.ncbi.nlm.nih.gov]
2. Cross validation of pharmacokinetic bioanalytical methods [pubmed.ncbi.nlm.nih.gov]
3. Cross validation of pharmacokinetic bioanalytical methods [sciencedirect.com]
4. Replicates Number for Drug Stability Testing during ... [mdpi.com]

To cite this document: Smolecule. [Carebastine bioanalytical method cross-validation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b592739#carebastine-bioanalytical-method-cross-validation>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)